molecular formula C12H13NO B14636774 2-Phenylcyclohex-2-en-1-one oxime

2-Phenylcyclohex-2-en-1-one oxime

Cat. No.: B14636774
M. Wt: 187.24 g/mol
InChI Key: LTMMJYYLUGHQNF-SEYXRHQNSA-N
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Description

2-Phenylcyclohex-2-en-1-one oxime is a cyclohexenone-derived oxime characterized by a conjugated enone system (cyclohex-2-en-1-one) substituted with a phenyl group at the 2-position and an oxime (-NOH) functional group. Oximes are typically synthesized via the condensation of ketones or aldehydes with hydroxylamine, a reaction that introduces the C=N-OH moiety. This compound’s structure combines the rigidity of the cyclohexenone ring with the electronic effects of the phenyl substituent and the hydrogen-bonding capability of the oxime group. Such features make it relevant in organic synthesis, catalysis, and pharmaceutical research, where oximes are often employed as intermediates or ligands .

Properties

Molecular Formula

C12H13NO

Molecular Weight

187.24 g/mol

IUPAC Name

(NZ)-N-(2-phenylcyclohex-2-en-1-ylidene)hydroxylamine

InChI

InChI=1S/C12H13NO/c14-13-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-3,6-8,14H,4-5,9H2/b13-12-

InChI Key

LTMMJYYLUGHQNF-SEYXRHQNSA-N

Isomeric SMILES

C1CC=C(/C(=N\O)/C1)C2=CC=CC=C2

Canonical SMILES

C1CC=C(C(=NO)C1)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Phenylcyclohex-2-en-1-one oxime can be synthesized through the reaction of 2-phenylcyclohex-2-en-1-one with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction typically occurs in an aqueous or alcoholic medium at elevated temperatures. The general reaction scheme is as follows:

[ \text{2-Phenylcyclohex-2-en-1-one} + \text{NH}_2\text{OH} \cdot \text{HCl} \rightarrow \text{this compound} + \text{HCl} ]

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Phenylcyclohex-2-en-1-one oxime undergoes various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitrile oxides.

    Reduction: The oxime group can be reduced to form amines.

    Substitution: The oxime group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or alcohols can react with the oxime group under acidic or basic conditions.

Major Products Formed

    Oxidation: Nitrile oxides.

    Reduction: Amines.

    Substitution: Various substituted oxime derivatives.

Scientific Research Applications

2-Phenylcyclohex-2-en-1-one oxime has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of heterocyclic compounds and other complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the production of fine chemicals and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of 2-Phenylcyclohex-2-en-1-one oxime involves its interaction with various molecular targets and pathways. The oxime group can form hydrogen bonds and coordinate with metal ions, influencing the compound’s reactivity and biological activity. The phenyl group contributes to the compound’s hydrophobic interactions and overall stability.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

A. Cyclohexenone Oxime Derivatives

  • 3-(Benzylamino)cyclohex-2-en-1-one (CAS: 41609-04-5): Replaces the oxime group with a benzylamino (-NH-benzyl) substituent. Such compounds are often studied for their biological activity, though safety data indicate hazards requiring precautions (e.g., inhalation risks) .
  • 5,5-Dimethyl-3-(2-methylprop-1-enyl)cyclohex-2-en-1-one (CAS: 3212-51-9): Features a prenyl-like substituent and dimethyl groups on the cyclohexenone ring.

B. Aromatic Oximes

  • Phenylacetone Oxime (CAS: 10048-64-3): A simpler oxime with a linear propanone backbone. The lack of a conjugated cyclohexenone system reduces structural rigidity, impacting its coordination chemistry and thermal stability. Its (2E)-isomer is noted for applications in polymer stabilization and metal extraction .

C. Heterocyclic Oximes

  • 2-(Naphthalen-2-ylmethylene)cyclobutan-1-one O-benzoyl oxime: Incorporates a benzoyl-protected oxime and a fused naphthalene system.
Physicochemical and Reactivity Comparisons
Compound Molecular Formula Key Functional Groups Key Properties/Applications Reference
2-Phenylcyclohex-2-en-1-one oxime C₁₂H₁₃NO Cyclohexenone, oxime, phenyl High polarity, ligand potential -
Phenylacetone oxime C₉H₁₁NO Propanone oxime, phenyl Metal chelation, polymer additives
3-(Benzylamino)cyclohex-2-en-1-one C₁₃H₁₅NO Cyclohexenone, benzylamino Bioactive intermediates, inhalation hazards
5,5-Dimethyl-3-(2-methylprop-1-enyl)cyclohex-2-en-1-one C₁₂H₁₈O Cyclohexenone, prenyl, dimethyl Hydrophobic, potential fragrance use

Key Observations :

Electronic Effects: The phenyl group in this compound enhances conjugation, stabilizing the enone system and increasing UV absorption compared to alkyl-substituted analogues.

Hydrogen Bonding: The oxime group enables stronger intermolecular interactions (e.g., with metals or polar solvents) than amino or alkyl substituents, influencing solubility and catalytic activity.

Steric Factors: Bulky substituents (e.g., benzylamino in ) reduce ring puckering flexibility, as quantified by Cremer-Pople parameters for cyclohexane derivatives .

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